2-Chloro-3-fluoro-5-(tributylstannyl)pyridine
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-3-fluoro-5-(tributylstannyl)pyridine typically involves the stannylation of a pyridine derivative. One common method is the reaction of 2-Chloro-3-fluoropyridine with tributyltin chloride in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Chemical Reactions Analysis
2-Chloro-3-fluoro-5-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributyltin group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, organic halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-3-fluoro-5-(tributylstannyl)pyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to form carbon-carbon bonds through coupling reactions.
Material Science: It is used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-5-(tributylstannyl)pyridine primarily involves its role as a reagent in chemical reactions. In coupling reactions, the compound forms carbon-carbon bonds through the formation of a palladium complex, which facilitates the transfer of the organic group to the substrate .
Comparison with Similar Compounds
2-Chloro-3-fluoro-5-(tributylstannyl)pyridine can be compared with other stannylated pyridine derivatives, such as:
3-Fluoro-5-(tributylstannyl)pyridine: Similar in structure but with the stannyl group at a different position.
2-Fluoro-3-methyl-5-(tributylstannyl)pyridine: Contains a methyl group instead of a chlorine atom.
5-Chloro-3-(tributylstannyl)pyridine: Similar but with the fluorine atom replaced by a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
tributyl-(6-chloro-5-fluoropyridin-3-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN.3C4H9.Sn/c6-5-4(7)2-1-3-8-5;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWINZZAKLQMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=C(N=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClFNSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676682 | |
Record name | 2-Chloro-3-fluoro-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405556-97-0 | |
Record name | 2-Chloro-3-fluoro-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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